4-Aminoisoxazole hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDLVZSIELSTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549978 | |
| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108511-98-4 | |
| Record name | 4-Isoxazolamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108511-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Oxazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Aminoisoxazole and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for isoxazole (B147169) synthesis have been refined over decades and remain fundamental in organic chemistry. These approaches typically rely on the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.
Cyclization reactions are the most direct and common methods for assembling the isoxazole ring. These reactions involve the formation of one or more covalent bonds to close a chain of atoms into a ring structure. Key among these are 1,3-dipolar cycloadditions and condensation reactions.
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazole. researchgate.net This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, typically an alkene or an alkyne. nih.gov
Cyclization Reactions for Isoxazole Ring Formation
1,3-Dipolar Cycloaddition Reactions
Nitrile Oxides with Alkenes/Alkynes
The reaction between nitrile oxides (R-C≡N⁺-O⁻) and alkynes is a direct route to the isoxazole core. nih.gov Nitrile oxides are highly reactive intermediates that are often generated in situ from precursors like aldoximes or hydroximoyl halides to prevent their self-condensation into furoxans. chem-station.com The cycloaddition of a nitrile oxide to an alkyne is a [3+2] cycloaddition process that forms the isoxazole ring in a single step. eresearchco.com
While effective, uncatalyzed cycloadditions can sometimes result in mixtures of regioisomers, particularly the 3,5-disubstituted and 3,4-disubstituted isoxazoles. acs.org The regioselectivity is often influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com A specialized variant of this reaction is the intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the alkyne are tethered within the same molecule. mdpi.comnih.gov This strategy can provide excellent control over regioselectivity, enabling the synthesis of challenging substitution patterns like the 3,4-disubstituted isoxazoles. mdpi.com
Copper(I)-Catalyzed Cycloaddition
To address the regioselectivity challenges of uncatalyzed reactions, copper(I)-catalyzed 1,3-dipolar cycloadditions have emerged as a premier method for the synthesis of 3,5-disubstituted isoxazoles. acs.org This "click chemistry" approach provides high yields and is exceptionally regioselective, exclusively affording the 3,5-isomer. eresearchco.comacs.org
The reaction is typically conducted as a one-pot, three-step process starting from an aldehyde, which is converted to an aldoxime and then to a hydroximoyl chloride. In the presence of a terminal alkyne, a base, and a copper(I) catalyst (e.g., CuI or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), the nitrile oxide is generated in situ and undergoes rapid cycloaddition. eresearchco.comacs.orgnih.gov A key feature of this reaction is the formation of a copper(I) acetylide intermediate, which directs the regiochemical outcome. acs.orgorganic-chemistry.org The methodology is robust, tolerates a broad spectrum of functional groups, and can often be carried out in aqueous media. acs.org
| Aldehyde Precursor | Alkyne | Catalyst System | Yield (%) | Reference |
| p-Anisaldehyde | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 91 | acs.org |
| Benzaldehyde | 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | 87 | acs.org |
| 4-Chlorobenzaldehyde | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | 88 | acs.org |
| trans-Cinnamaldehyde | 1-Ethynylcyclohexene | CuSO₄·5H₂O, Sodium Ascorbate | 81 | acs.org |
| 4-Nitrobenzaldehyde | 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | 72 | acs.org |
Palladium-Catalyzed Cascade Annulation/Allylation
Modern synthetic chemistry has introduced palladium catalysis as a sophisticated tool for isoxazole synthesis. One such advanced method is the palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides. acs.orgorganic-chemistry.org This approach allows for the rapid construction of fully substituted isoxazoles under mild conditions. organic-chemistry.org
The reaction proceeds through a proposed mechanism involving nucleopalladation, insertion of the alkene, and subsequent β-heteroatom elimination. organic-chemistry.org Extensive optimization has shown that catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with additives such as tetrabutylammonium (B224687) bromide (n-Bu₄NBr) in a solvent like dimethylformamide (DMF) are highly effective. organic-chemistry.org This protocol is noted for its high efficiency, broad functional group compatibility, and scalability, making it a valuable method for accessing complex isoxazole derivatives. organic-chemistry.org
| Alkynyl Oxime Ether Substituent (R¹) | Allyl Halide | Catalyst/Additive | Time | Yield (%) | Reference |
| Phenyl | Allyl bromide | Pd(OAc)₂ / n-Bu₄NBr | 15 min | 95 | organic-chemistry.org |
| 4-Methylphenyl | Allyl bromide | Pd(OAc)₂ / n-Bu₄NBr | 15 min | 96 | organic-chemistry.org |
| 4-Methoxyphenyl | Allyl chloride | Pd(OAc)₂ / n-Bu₄NBr | 20 min | 94 | organic-chemistry.org |
| 2-Thienyl | Allyl bromide | Pd(OAc)₂ / n-Bu₄NBr | 25 min | 86 | organic-chemistry.org |
| Cyclohexyl | Allyl bromide | Pd(OAc)₂ / n-Bu₄NBr | 45 min | 75 | organic-chemistry.org |
Condensation reactions represent one of the most classical and fundamental strategies for synthesizing the isoxazole ring. researchgate.net These methods typically involve the reaction of a three-carbon component, such as a 1,3-dicarbonyl compound, with hydroxylamine (B1172632) or its salts. nih.gov
The Claisen Isoxazole Synthesis, for example, utilizes the condensation of a β-keto ester with hydroxylamine. youtube.com The regiochemical outcome of such condensations can be sensitive to reaction conditions, particularly pH, which can direct the cyclization to form different isomers. youtube.com
Another important class of precursors is primary nitro compounds. The condensation of primary nitro compounds with aldehydes or activated ketones provides a versatile route to isoxazoles. researchgate.netrsc.org For example, reacting a primary nitro compound with an activated ketone like a β-diketone, often catalyzed by a copper/base system, can produce highly functionalized isoxazoles. rsc.orgunifi.it The synthesis of aminoisoxazoles, which are direct precursors to compounds like 4-aminoisoxazole (B111107), can be achieved through related condensation-type strategies. A notable method involves the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime to furnish 4-alkyl-5-aminoisoxazoles. organic-chemistry.orgnih.gov Furthermore, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid has been demonstrated through a multi-step sequence initiated by the condensation of ethyl cyanoacetate (B8463686) and triethyl orthoacetate. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) | Reference |
| Phenylnitromethane | Benzaldehyde | Base (e.g., n-butylamine) | 3,5-Diphenylisoxazole | Varies | researchgate.net |
| Ethyl nitroacetate | Aromatic aldehydes | DABCO, Ultrasonication | 4-Arylisoxazoline N-oxides | 72-92 | rsc.org |
| Nitroethane | Thiophene-2-carbaldehyde | Cs₂CO₃, Heat | 3-Methyl-5-(2-thienyl)isoxazole | 45 | rsc.org |
| Lithiated alkyl nitrile | α-Chlorooxime | - | 4-Alkyl-5-aminoisoxazole | High | organic-chemistry.org |
Condensation Reactions
Hydroxylamine Hydrochloride with β-Ketoesters
The reaction between hydroxylamine hydrochloride and β-ketoesters is a foundational method for constructing the isoxazole ring. nih.govnih.gov In its classic form, this condensation typically yields isoxazol-5-one derivatives. To achieve a 4-amino-substituted product, this method requires modification of the β-ketoester substrate. One conceptual approach involves using a β-ketoester bearing a masked amino group, such as a nitro or azido (B1232118) function, at the α-position (what will become the C4 position of the isoxazole).
The general mechanism involves the initial formation of an oxime with the keto group of the β-ketoester. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the ester carbonyl, leading to the elimination of alcohol and the formation of the isoxazole ring. The regiochemical outcome, determining which carbonyl group is attacked first, can be controlled by varying reaction conditions. nih.govbeilstein-journals.org For the synthesis of 4-substituted isoxazoles, β-enamino diketones or ketoesters have been used as precursors, which allows for regiochemical control. nih.govbeilstein-journals.org
A representative reaction is shown in the table below:
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Class |
| α-Substituted β-Ketoester | Hydroxylamine Hydrochloride | Base (e.g., Sodium Acetate), Solvent (e.g., Ethanol/Water) | 4-Substituted Isoxazole Derivative |
| β-Enamino Ketoester | Hydroxylamine Hydrochloride | Varies (e.g., EtOH, Pyridine (B92270), BF3) for regiocontrol nih.gov | 3,4- or 4,5-Disubstituted Isoxazole |
Hydroxylamine Hydrochloride with α-Cyanoketones
The condensation of hydroxylamine with α-cyanoketones is another established route to aminoisoxazoles. However, this reaction commonly leads to the formation of 5-aminoisoxazole isomers due to the regioselectivity of the cyclization process. nih.govresearchgate.net The reaction proceeds by the initial attack of hydroxylamine on the ketone carbonyl to form an oxime. Subsequently, intramolecular cyclization occurs via the attack of the oxime's oxygen atom on the nitrile carbon.
Achieving a 4-aminoisoxazole product via this pathway is challenging and less direct. It may involve a Thorpe-Ziegler type cyclization of an intermediate derived from the initial reactants. scribd.comchem-station.com In this scenario, a base-catalyzed intramolecular condensation of a dinitrile or a related precursor leads to an enamine, which is a tautomer of the target 4-aminoisoxazole. researchgate.netresearchgate.net The synthesis of 3,5-disubstituted 4-aminoisoxazoles has been reported through the cyclization of O-(β-oxoalkyl)-substituted α-hydroxyimino nitriles, which are derived from α-cyanoketone precursors. researchgate.net
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 4-aminoisoxazole derivatives from simple starting materials in a single step. A prominent MCR is the [3+2] dipolar cycloaddition between a nitrile oxide and an appropriate dipolarophile. rsc.orgeresearchco.com
Nitrile oxides, typically generated in situ from aldoximes using an oxidizing agent (like N-chlorosuccinimide, NCS) or by dehydrohalogenation of hydroximoyl chlorides, can react with enamines. rsc.orgeresearchco.com When an enamine derived from a β-keto ester is used, this method can regioselectively yield 3,4-disubstituted isoxazoles. rsc.org This strategy provides a versatile route to isoxazoles with various substitution patterns.
| Dipole Precursor | Dipolarophile | Reagents/Conditions | Product |
| N-Boc protected chloroxime rsc.org | (E)-methyl 3-(dimethylamino)acrylate | NaHCO₃, EtOAc, room temperature | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-4-carboxylate |
| Aldoxime eresearchco.com | Propargyl ester | NCS; then Copper(I) catalyst, base | 3,5-Disubstituted isoxazole |
Nitration-Reduction Strategies for Amino Group Introduction
One of the most direct and effective methods for synthesizing 4-aminoisoxazoles is through a nitration-reduction sequence. This two-step process involves the initial introduction of a nitro group at the C4 position of a pre-formed isoxazole ring, followed by the chemical reduction of the nitro group to the desired amine.
The synthesis of the 4-nitroisoxazole (B72013) precursor can be accomplished through various methods, including the direct nitration of isoxazoles or through cyclization reactions designed to produce the nitro-substituted ring directly. nih.gov Once the 4-nitroisoxazole is obtained, it can be reduced to 4-aminoisoxazole using a range of reducing agents.
Commonly used reducing systems include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.
Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) is also an effective reagent for this transformation.
| Starting Material | Reagent(s) | Product |
| 4-Nitroisoxazoline | Asymmetric Dihydroxylation Reagents | Homochiral dihydroxy-4-nitroisoxazoline nih.gov |
| 4-Nitrophenol (analogous reduction) | CuFe₅O₈, NaBH₄ | 4-Aminophenol mdpi.com |
Nitrosohalide Cyclization Approaches
The cyclization involving nitrosohalides, such as nitrosyl chloride (NOCl), represents a potential pathway for the formation of the isoxazole ring from unsaturated precursors. This method typically involves the addition of the nitrosohalide across a carbon-carbon double bond of an alkene. The resulting β-halo nitroso compound can be unstable and may rearrange or undergo elimination of hydrogen halide to form an oxime, which can then cyclize to form an isoxazole or isoxazoline (B3343090) ring.
While this approach is established for the synthesis of certain heterocyclic systems, its specific application for the direct synthesis of 4-aminoisoxazoles is not widely documented in contemporary literature. The strategy would likely require a carefully substituted alkene precursor to ensure the correct regiochemistry and the presence of an amino group or a precursor functional group at the desired position.
Nucleophilic Substitution Reactions
The introduction of the amino group at the C4 position can be achieved via nucleophilic aromatic substitution (SNAr) on a 4-haloisoxazole precursor. This strategy is contingent on the synthesis of an isoxazole ring bearing a good leaving group, such as a halogen (Cl, Br, I), at the C4 position. organic-chemistry.org
The synthesis of 4-haloisoxazoles can be accomplished through methods like the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS). organic-chemistry.org Once the 4-haloisoxazole is formed, it can be subjected to reaction with a nitrogen nucleophile.
Potential nitrogen nucleophiles include:
Ammonia or a protected amine. libretexts.orgchemguide.co.uk
Sodium azide (B81097) (NaN₃), which would form a 4-azidoisoxazole intermediate that can be subsequently reduced to the 4-amino product.
Tertiary amines, which can also act as nucleophiles. mdpi.com
The reactivity of the C4 position towards nucleophilic attack is a key factor, and the reaction conditions (solvent, temperature, base) must be optimized to achieve a successful substitution. nih.gov
| Precursor | Nucleophile | General Conditions | Product |
| 4-Haloisoxazole organic-chemistry.org | Ammonia | High pressure/temperature or transition metal catalysis | 4-Aminoisoxazole |
| 4-Haloisoxazole organic-chemistry.org | Sodium Azide | Polar aprotic solvent (e.g., DMF) | 4-Azidoisoxazole (then reduction) |
Emerging and Optimized Synthetic Routes
Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for constructing the 4-aminoisoxazole scaffold. These emerging routes often focus on improving reaction conditions, minimizing waste, and enhancing regioselectivity.
Key features of modern synthetic approaches include:
Green Chemistry Approaches: The use of water as a solvent and environmentally benign catalysts are increasingly favored. nih.gov Methodologies that avoid heavy metals are also gaining prominence. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields by providing rapid and uniform heating.
[3+2] Cycloaddition Reactions: This powerful reaction, central to many multicomponent strategies, continues to be optimized. Metal-free versions and the use of "click chemistry" principles provide highly regioselective and efficient routes to substituted isoxazoles. eresearchco.com
One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates enhances efficiency and reduces waste. The synthesis of homochiral dihydroxy-4-nitroisoxazolines in a one-pot procedure is an example of such an optimization. nih.gov
These optimized routes not only provide practical access to 4-aminoisoxazole and its derivatives but also align with the growing demand for sustainable chemical manufacturing.
Metal-Free Synthetic Approaches
Metal-free synthetic routes for isoxazoles are gaining prominence due to their cost-effectiveness, lower toxicity, and reduced environmental impact compared to metal-catalyzed reactions. A key strategy in this domain is the [3 + 2]-cycloaddition reaction.
One notable metal-free approach involves the base-mediated synthesis of aminoisoxazoles on a multigram scale. This method relies on the regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with enamines or alkynes. This technique has proven valuable for creating isoxazole-containing building blocks from commercially available amino acids, which are useful for peptidomimetics and drug discovery. For instance, the reaction of an N-Boc-masked chloroxime with an enamine proceeds regioselectively to yield the corresponding aminoisoxazole. researchgate.net
Another significant metal-free method is the enamine-triggered [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides. This reaction, facilitated by triethylamine, produces 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these cycloadducts provides a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles. Optimization of this process has shown that non-polar solvents and lower concentrations can lead to yields of up to 99%. Pyrrolidine has been identified as a highly effective secondary amine catalyst for this transformation. This approach is advantageous as it avoids the use of metal catalysts and operates under mild conditions.
The synthesis of 3,4,5-trisubstituted isoxazoles can also be achieved in water under mild basic conditions at room temperature through a [3 + 2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. Careful control of reaction conditions is crucial to ensure the selective production of isoxazoles and to prevent competing reactions such as O-imidoylation or hetero [3 + 2]-cycloaddition.
Solid-phase synthesis has also been adapted for the metal-free preparation of isoxazole derivatives. A diversity-oriented synthesis of isoxazoles has been developed using a 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides on a solid support. This "tea-bag" approach allows for the efficient creation of a library of isoxazole compounds. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| N-Boc-masked chloroxime, Enamine | Base-mediated | Aminoisoxazole | High | researchgate.net |
| Aldehyde, N-hydroximidoyl chloride | Triethylamine, Pyrrolidine | 3,4-disubstituted isoxazole | Up to 99% | |
| Nitrile oxide, 1,3-diketone/β-ketoester | Water, mild base, RT | 3,4,5-trisubstituted isoxazole | Good | |
| Resin-supported carboxylic acids | 1,3-dipolar cycloaddition | Isoxazole derivatives | - | researchgate.net |
Catalytic Systems in Isoxazole Synthesis
Catalysis plays a pivotal role in the synthesis of isoxazoles, offering enhanced reaction rates, selectivity, and milder reaction conditions. Various catalytic systems, including organocatalysis, transition metal catalysis, and green catalysis, have been successfully employed.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of isoxazole synthesis, chiral phosphoric acids have been utilized for the enantioselective addition of 5-aminoisoxazoles to β,γ-alkynyl-α-ketimino esters. This method allows for the formation of quaternary α-isoxazole–α-alkynyl amino acid derivatives in high yields (up to 99%) and with excellent enantioselectivities (up to 97% ee). The reaction's success is attributed to the hydrogen-bonding interaction between the 5-aminoisoxazole and the chiral phosphoric acid catalyst, which dictates the enantioselectivity of the transformation. rsc.org
Another application of organocatalysis is the asymmetric synthesis of 4-aminoisochromanones through a one-pot intramolecular Mannich reaction. This reaction, which uses 2-oxopropyl-2-formylbenzoates and anilines as substrates, is catalyzed by a tetrazole-substituted proline derivative. It achieves high yields (up to 85%) and excellent stereoselectivity. The process involves the formation of an imine followed by a cis-selective Mannich reaction, highlighting the efficiency of organocatalysis in constructing complex heterocyclic systems under mild conditions. organic-chemistry.org
| Catalyst | Reactants | Product | Yield | Stereoselectivity | Reference |
| Chiral Phosphoric Acid | 5-Aminoisoxazole, β,γ-alkynyl-α-ketimino ester | Quaternary α-isoxazole–α-alkynyl amino acid | Up to 99% | Up to 97% ee | rsc.org |
| Tetrazole-substituted proline derivative | 2-Oxopropyl-2-formylbenzoate, Aniline | 4-Aminoisochromanone | Up to 85% | dr up to 99:1, up to 99% ee | organic-chemistry.org |
Transition metals are extensively used in the synthesis and functionalization of isoxazoles due to their unique catalytic activities. researchgate.net
Fe(II) Catalysis: Iron(II) catalysts have been employed for the isomerization of 4-vinylisoxazoles into pyrroles. Specifically, 5-alkoxy, amino, and N,N-dialkylamino-3-aryl/alkyl-4-(2-R-vinyl)isoxazoles can be converted into 2-aryl/alkyl-5-aryl/alkyl/methoxycarbonyl-1H-pyrrol-3-carboxylic acid derivatives using the inexpensive and readily available FeCl2·4H2O as a catalyst under mild conditions. researchgate.net Additionally, a hybrid Fe(II)/Et3N relay catalysis system has been developed for the domino reaction of 5-methoxyisoxazoles with phenacylimidazolium salts to synthesize methyl 4-imidazolylpyrrole-2-carboxylates. beilstein-journals.orgnih.gov
Pt, Pd, and Cu(I) Catalysis: Palladium and copper catalysts are particularly prominent in cross-coupling reactions to functionalize the isoxazole ring. For instance, a Pd-Cu catalyzed C-H/C-Br coupling of benzoxazole (B165842) with a heteroaryl bromide has been established as a key step in a practical synthetic route for a PDE4 inhibitor. researchgate.net Orthogonal catalyst systems based on palladium and copper have demonstrated chemoselectivity in the arylation of oxindoles, with palladium favoring C-arylation and copper promoting N-arylation. nih.gov Copper(I) has also been used exclusively as a cheaper alternative to palladium in ligand-free conditions for tandem Sonogashira coupling/regioselective 6-endo-dig oxacyclization reactions. mdpi.com Platinum catalysts, often supported on TiO2, have been investigated for the photocatalytic reforming of glycerol (B35011), a process relevant to green chemistry principles that can be conceptually linked to catalytic cycles in organic synthesis. mdpi.comrsc.org
Ru(II) Catalysis: While specific examples for 4-aminoisoxazole synthesis are less common in the provided context, Ru(II) is generally recognized as an effective catalyst for [3 + 2] cycloaddition reactions in isoxazole synthesis. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |
| Fe(II) | Isomerization | 4-Vinylisoxazoles | Pyrrole derivatives | Mild conditions, inexpensive catalyst | researchgate.net |
| Fe(II)/Et3N | Domino Reaction | 5-Methoxyisoxazoles, Phenacylimidazolium salts | Methyl 4-imidazolylpyrrole-2-carboxylates | Relay catalysis | beilstein-journals.orgnih.gov |
| Pd/Cu | C-H/C-Br Coupling | Benzoxazole, Heteroaryl bromide | PDE4 inhibitor intermediate | Practical synthetic route | researchgate.net |
| Cu(I) | Tandem Sonogashira/Cyclization | Heteroaromatic iodo-unsaturated carboxylic acid | Bi- and tri-heterocyclic pyranones | Palladium- and ligand-free | mdpi.com |
| Pt/TiO2 | Photocatalytic Reforming | Glycerol | H2 | Green chemistry application | mdpi.comrsc.org |
Green catalysis focuses on the use of environmentally benign catalysts and reaction media. In the synthesis of 5-amino-isoxazole-4-carbonitriles, a deep eutectic solvent composed of K2CO3 and glycerol serves as a catalytic reaction medium. This multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and various aldehydes provides good product yields in short reaction times, offering an efficient, economical, and environmentally friendly procedure. researchgate.net
Titanium dioxide (TiO2) is another prominent green catalyst, often used as a support for metal catalysts in photocatalytic applications. For example, Co-Cu bimetallic catalysts supported on TiO2 have been used for the hydrogenolysis of glycerol to 1,2-propanediol. nih.gov Similarly, CuO/TiO2 supported on hydroxyapatite (B223615) has been utilized for the photoreforming of glycerol. ukm.my While these examples are not direct syntheses of isoxazoles, they highlight the role of TiO2 as a sustainable catalyst support, a principle applicable to the development of green synthetic methods for heterocyclic compounds. Nanostructured TiO2 has also been applied in the photocatalytic degradation of glycerol. researchgate.net
| Green Catalyst/Medium | Reaction Type | Substrates | Product | Advantages | Reference |
| K2CO3/glycerol | Multicomponent Reaction | Malononitrile, Hydroxylamine hydrochloride, Aldehydes | 5-Amino-isoxazole-4-carbonitriles | Environmentally friendly, efficient, economical | researchgate.net |
| Co-Cu/TiO2 | Hydrogenolysis | Glycerol | 1,2-Propanediol | Use of a green support | nih.gov |
| CuO/TiO2/Hydroxyapatite | Photoreforming | Glycerol | H2 | Sustainable catalyst system | ukm.my |
Flow Chemistry Adaptations
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, scalability, and reproducibility. The synthesis of trisubstituted isoxazoles, which often requires multiple steps, is well-suited for adaptation to a multistep flow process. A three-step sequence involving oximation, chlorination, and cycloaddition has been successfully developed in a continuous flow mode. This approach allows for efficient and high-yielding synthesis, with modifications to the route possible to accommodate substrates with different solubility and reactivity profiles. For instance, the chlorination step can be performed using either an organic N-Cl source or Cl2 generated on-demand in the flow setup. researchgate.net
The continuous-flow synthesis of 3-amino-4-amidoximinofurazan (AAOF), an important energetic material precursor, has also been established. This process addresses the safety concerns of traditional batch synthesis, such as the risk of thermal runaway, by providing better temperature control and lower liquid holdup. The optimized flow process for AAOF resulted in a high yield (95%) and a significantly reduced reaction time compared to batch operation. rsc.org While not a direct synthesis of 4-aminoisoxazole, this demonstrates the potential of flow chemistry for the safe and efficient production of amino-substituted heterocyclic compounds.
| Product | Flow Process Steps | Key Advantages | Throughput/Yield | Reference |
| Trisubstituted Isoxazoles | Oximation, Chlorination, Cycloaddition | Telescoped sequence, adaptable | Good yields | researchgate.net |
| 3-Amino-4-amidoximinofurazan | Nitrosation-rearrangement, Neutralization, Oximation, Cyclization | Enhanced safety, reduced reaction time | 95% yield, 0.546 mol/h | rsc.org |
Microwave-Assisted Synthesis
Microwave irradiation has become a popular technique in organic synthesis for its ability to accelerate reaction rates, increase yields, and promote cleaner reactions. This method has been successfully applied to the synthesis of various isoxazole derivatives.
A notable example is the novel one-pot, three-component synthesis of 3,4,5-substituted isoxazoles via a Sonogashira coupling-cycloaddition sequence. This reaction involves acid chlorides, terminal alkynes, and in situ generated nitrile oxides from hydroximinoyl chlorides. Under microwave irradiation, the reaction time is dramatically reduced from several days to just 30 minutes, with improved yields and minimized side-product formation compared to conventional heating. organic-chemistry.org
Microwave-assisted synthesis is also considered a green chemistry protocol as it often reduces the need for large volumes of solvents and lowers energy consumption. It has been used for the synthesis of novel isoxazole derivatives from chalcones, leading to enhanced reaction rates and higher product yields. abap.co.in The synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole has also been significantly expedited using microwave assistance, with reaction times dropping from hours to seconds and yields increasing from 70-81% to 90-95% compared to conventional methods. tsijournals.com
| Reaction Type | Starting Materials | Product | Reaction Time (Microwave) | Yield (Microwave) | Reference |
| Three-component coupling-cycloaddition | Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | 3,4,5-substituted isoxazoles | 30 minutes | Moderate to good | organic-chemistry.org |
| Cyclization from chalcones | Chalcones, Hydroxylamine | Isoxazole derivatives | Shorter than conventional | Improved | abap.co.in |
| Schiff base formation | 3-Amino-5-methyl isoxazole, Salicylaldehydes | Isoxazole Schiff bases | 30 seconds | 90-95% | tsijournals.com |
Solvent Optimization for Enhanced Sustainability
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including 4-aminoisoxazole and its derivatives. bohrium.com Traditional synthetic methods often rely on volatile and toxic organic solvents, which contribute to environmental pollution and health hazards. bohrium.com Consequently, significant research has focused on optimizing solvent selection to enhance sustainability. This involves replacing hazardous solvents with greener alternatives or adopting solvent-free conditions, often coupled with energy-efficient techniques like microwave or ultrasonic irradiation. bohrium.commdpi.com
Water-mediated reactions represent a cornerstone of sustainable isoxazole synthesis. bohrium.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. One-pot reactions in aqueous media, sometimes with catalysts like polyethylene (B3416737) glycol (PEG-400), have been successfully developed for synthesizing isoxazole analogues. bohrium.com These aqueous methods offer numerous advantages, including high yields, simplified work-up procedures, and the potential for catalyst recycling. bohrium.com For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in aqueous media at room temperature, highlighting the viability of water as a solvent for these reactions. researchgate.net The use of natural catalysts, such as fruit juices in water, has also been explored for the three-component synthesis of isoxazole derivatives, further enhancing the eco-friendly nature of the process. nih.gov
Deep eutectic solvents (DES) are emerging as another environmentally benign alternative to conventional organic solvents. nih.gov A one-pot, three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles was developed using a biorenewable deep eutectic solvent composed of choline (B1196258) chloride (ChCl) and urea (B33335). nih.gov This approach not only avoids hazardous solvents but also allows for the recycling of the solvent system. nih.gov
In addition to greener solvents, energy-efficient methodologies such as microwave-assisted and ultrasound-assisted synthesis are pivotal for sustainability. bohrium.commdpi.com These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. bohrium.commdpi.com Ultrasound irradiation, for example, promotes reaction efficiency through acoustic cavitation and aligns with green chemistry principles by enabling milder reaction conditions and sometimes eliminating the need for toxic catalysts. mdpi.com The synergistic combination of green solvents like water with ultrasound irradiation provides a powerful and sustainable approach for synthesizing isoxazole derivatives. mdpi.com
| Synthetic Approach | Solvent/Catalyst System | Key Advantages | Reference |
|---|---|---|---|
| Water-Mediated Synthesis | Water / Polyethylene Glycol (PEG-400) | High yield, easy workup, non-toxic, catalyst recyclability. | bohrium.com |
| Deep Eutectic Solvents | Choline Chloride (ChCl):Urea | Environmentally benign, recyclable solvent system. | nih.gov |
| Ultrasound-Assisted Synthesis | Aqueous Media / Ferrite Nanoparticles | Reduced reaction times, high yields, operational simplicity, energy efficient. | mdpi.com |
| Fruit Juice-Mediated Synthesis | Water / Cocos nucifera L. juice | Eco-friendly, sustainable, uses natural catalyst. | nih.gov |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical aspect of isoxazole synthesis, as the reaction of asymmetrical precursors can lead to the formation of multiple regioisomers. nih.gov The classic Claisen isoxazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often suffers from poor selectivity and the formation of isomeric mixtures. nih.gov Modern synthetic methodologies have been developed to overcome this challenge, allowing for precise control over the substitution pattern of the isoxazole ring.
The control of regiochemistry can be achieved by modifying the reaction conditions—such as the solvent, temperature, and catalysts—or by strategically choosing the precursors. nih.govrsc.org The use of β-enamino diketones as precursors, for instance, generally allows for better regiochemical control compared to their 1,3-dicarbonyl counterparts. nih.gov Research has demonstrated that variations in reaction conditions can selectively yield different regioisomers from the same β-enamino diketone precursor. nih.gov For example, the reaction's regiochemistry can be directed by the choice of solvent, the use of a Lewis acid like BF₃·OEt₂, or the presence of a base like pyridine. nih.gov
One of the most common methods for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne). rsc.orgacs.org The regioselectivity of this reaction is highly dependent on the nature of the substituents on both the nitrile oxide and the dipolarophile. For instance, the reaction of in situ generated nitrile oxides with enamines is a regioselective route to 3,4-disubstituted isoxazoles. rsc.org In contrast, reactions with terminal alkynes can produce a mixture of 3,4- and 3,5-disubstituted isomers. rsc.org However, adjusting the reaction temperature can significantly improve the regioselectivity; performing the reaction at 0°C favors the formation of the 3,5-disubstituted product. rsc.org While many syntheses of isoxazole derivatives focus on controlling regioselectivity, stereoselectivity becomes important when creating chiral centers, such as in the synthesis of fused isoxazole systems through stereospecific intramolecular cycloadditions. mdpi.com
| Method | Precursors | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Cyclocondensation | β-enamino diketone, Hydroxylamine hydrochloride | MeCN, BF₃·OEt₂, reflux | 100% regioselectivity for 3,5-disubstituted 4-formyl-isoxazole. | nih.gov |
| [3+2] Cycloaddition | Chloroximes, Enamines (e.g., (E)-methyl 3-(dimethylamino) acrylate) | NaHCO₃, EtOAc, ambient temp. | Regioselective formation of 3,4-disubstituted isoxazoles. | rsc.org |
| [3+2] Cycloaddition | Chloroximes, Terminal Alkynes | Et₃N, EtOAc, 0 °C | Improved regioselectivity (~10:90) for 3,5-disubstituted isoxazoles over the reaction at room temperature. | rsc.org |
| One-Pot Synthesis | α,β-unsaturated aldehydes/ketones, N-hydroxyl-4-toluenesulfonamide | Base, mild conditions | High regioselectivity for 3-substituted and 3,5-disubstituted isoxazoles. | acs.org |
Table of Compounds
| Compound Name |
|---|
| 4-Aminoisoxazole hydrochloride |
| Polyethylene glycol (PEG-400) |
| Choline chloride (ChCl) |
| Urea |
| BF₃·OEt₂ (Boron trifluoride diethyl etherate) |
| Pyridine |
| (E)-methyl 3-(dimethylamino) acrylate |
| N-hydroxyl-4-toluenesulfonamide |
Chemical Reactivity and Derivatization of 4 Aminoisoxazole
Reactions Involving the Amino Group at Position 4
The amino group at the 4-position of the isoxazole (B147169) ring is a primary amine and thus exhibits typical reactivity for this functional group, including reactions with electrophiles, acylating agents, and aldehydes.
While the isoxazole ring itself can undergo electrophilic aromatic substitution, the directing effect of the amino group is significant. Isoxazoles are known to undergo electrophilic substitution at the 4-position reddit.comwikipedia.org. A key example of an electrophilic substitution reaction involving the isoxazole ring to ultimately yield a 4-amino derivative is nitration.
The synthesis of 4-aminoisoxazole (B111107) hydrochloride can be achieved through the nitration of isoxazole to produce 4-nitroisoxazole (B72013), followed by a reduction step. One method involves dissolving isoxazole in a mixed solvent of acetic acid and acetic anhydride, followed by the batchwise addition of ammonium (B1175870) nitrate (B79036). The resulting 4-nitroisoxazole is then reduced to 4-aminoisoxazole hydrochloride. This process is considered a milder alternative to using a mixture of sulfuric acid and fuming nitric acid, which can be hazardous due to its strong oxidizing nature and potential for runaway reactions.
Table 1: Synthesis of 4-Nitroisoxazole
| Reactant | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|
| Isoxazole | Ammonium nitrate | Acetic acid/Acetic anhydride | 4-Nitroisoxazole | 53.5% |
The amino group of 4-aminoisoxazole can readily undergo acylation and amidation reactions with various acylating agents, such as acyl chlorides. These reactions result in the formation of N-substituted amides. The reactivity of the amino group allows for the introduction of a wide range of functional groups, which is a common strategy in the synthesis of derivatives with potential biological activity.
The reaction between an acyl chloride and a primary amine, such as 4-aminoisoxazole, is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond libretexts.orglibretexts.org.
Research on related aminoisoxazole derivatives has demonstrated the feasibility of these reactions. For instance, 5-amino-3-aryl-isoxazoles have been reacted with various benzoyl chlorides to produce 5-amidoisoxazoles. While specific examples for 4-aminoisoxazole are not detailed in the provided search results, the general reactivity is expected to be similar.
The amino group of 4-aminoisoxazole can be alkylated using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents on the nitrogen atom, leading to the formation of secondary or tertiary amines. The alkylation of amines is a standard nucleophilic substitution reaction where the amine acts as the nucleophile youtube.com.
While specific examples detailing the alkylation of 4-aminoisoxazole are limited in the provided search results, studies on related compounds provide insights into potential strategies. For example, the monoalkylation of 5-amino-3-methylisoxazole has been reported. The reaction of amines with alkyl halides can sometimes lead to polyalkylation, and controlling the reaction conditions is crucial to achieve the desired product. Factors such as the stoichiometry of the reactants, the nature of the solvent, and the reaction temperature can influence the outcome.
The oxidation of the amino group in amino-N-heterocycles can lead to various products, depending on the oxidizing agent and reaction conditions. However, specific studies on the oxidation of the amino group of 4-aminoisoxazole were not found in the provided search results.
In general, the oxidation of primary aromatic amines can yield nitroso, nitro, or more complex coupled products. The oxidation of amino-substituted nitrogen heterocycles with reagents like m-chloroperbenzoic acid has been shown to result in the formation of N-oxides on the ring nitrogen rather than direct oxidation of the amino group tandfonline.com. Flavoproteins are known to catalyze the oxidation of primary and secondary amines, often leading to the formation of an imine which can then be hydrolyzed nih.gov. Bioinspired quinone catalyst systems have also been developed for the aerobic dehydrogenation of secondary amines and nitrogen heterocycles nih.gov. Without specific experimental data for 4-aminoisoxazole, its behavior upon oxidation remains to be experimentally determined.
A significant reaction related to the amino group of 4-aminoisoxazole is its formation via the reduction of a nitro group. As mentioned in the electrophilic substitution section, a common synthetic route to this compound involves the reduction of 4-nitroisoxazole.
One documented method for this reduction involves the use of 5% palladium on carbon as a catalyst in the presence of ethanol and concentrated hydrochloric acid. The reaction is carried out under pressure and elevated temperature. This catalytic hydrogenation is a widely used and effective method for the reduction of nitroarenes to anilines.
Table 2: Reduction of 4-Nitroisoxazole
| Reactant | Reagents | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 4-Nitroisoxazole | H₂ | 5% Pd/C | Ethanol/Conc. HCl | This compound | 67.8% |
Other reducing agents have been explored for the reduction of functionalized 5-nitroisoxazoles, which could potentially be applied to 4-nitroisoxazole. Mild reducing agents such as zinc in acetic acid or tin(II) chloride in ethanol have been shown to effectively reduce 5-nitroisoxazoles to the corresponding 5-aminoisoxazoles thieme-connect.com.
The primary amino group of 4-aminoisoxazole readily reacts with aldehydes to form imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry and is typically reversible, often catalyzed by acid or base wjpsonline.comyoutube.com. The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate, which then dehydrates to yield the imine wjpsonline.comyoutube.com.
The formation of Schiff bases from aminoisoxazole derivatives has been reported in several studies. For example, 3-amino-5-methylisoxazole has been condensed with various salicylaldehyde derivatives to produce a range of Schiff bases researchgate.net. Similarly, Schiff bases have been synthesized from 4-amino-1,2,4-triazoles and various aromatic aldehydes nih.govresearchgate.net. These studies indicate that the amino group of 4-aminoisoxazole would be expected to react similarly with a variety of aldehydes to form the corresponding Schiff bases.
Table 3: Examples of Schiff Base Formation with Aminoisoxazole Derivatives
| Amino Compound | Aldehyde | Product |
|---|---|---|
| 3-Amino-5-methylisoxazole | Salicylaldehyde | (E)-2-(((5-methylisoxazol-3-yl)imino)methyl)phenol |
| 3-Amino-5-methylisoxazole | 2,3-Dihydroxybenzaldehyde | (E)-2,3-dihydroxy-6-(((5-methylisoxazol-3-yl)imino)methyl)phenol |
| 4-Amino-1,2,4-triazole | Benzaldehyde | (E)-N-benzylidene-4H-1,2,4-triazol-4-amine |
Transformations of the Isoxazole Ring System
The isoxazole ring is characterized by a labile N-O bond, which is susceptible to cleavage under various conditions, including thermal, photochemical, and catalytic activation. wikipedia.orgchemrxiv.org This inherent reactivity allows for a range of transformations that modify or completely alter the heterocyclic core.
Annulation Reactions
Annulation reactions involve the construction of a new ring onto an existing molecular framework. In the context of 4-aminoisoxazole, annulation strategies can be employed to build fused heterocyclic systems. While specific examples starting directly from 4-aminoisoxazole are not extensively detailed, general principles of annulation can be applied. For instance, redox-annulations of cyclic amines with appropriately substituted aldehydes provide a pathway to polycyclic systems. nih.gov This type of reaction involves an amine α-C–H bond functionalization, which could be adapted to derivatives of 4-aminoisoxazole. nih.gov
Another versatile strategy is the copper-catalyzed [4+1] annulation reaction of primary amines with ynamide-derived buta-1,3-diynes, which leads to the synthesis of N-substituted 2,5-diamidopyrroles. rsc.org This method's tolerance for a broad range of primary amines suggests its potential applicability to 4-aminoisoxazole, enabling the construction of a pyrrole ring fused to or substituted on the isoxazole core.
N-O Bond Insertions
The insertion of atoms or groups into the N-O bond of the isoxazole ring is a transformation that fundamentally alters the heterocyclic structure. Such reactions are predicated on the initial activation and cleavage of the weak N-O bond. Transition metal catalysis is a common method to achieve this activation. chemrxiv.orgacs.org For example, oxidative addition of a metal center to the N-O bond can lead to metallacycle intermediates. chemrxiv.org While direct insertion reactions are not commonly reported, the formation of such intermediates opens up the possibility for subsequent reactions that could result in the formal insertion of a fragment. The lability of the N-O bond is also evident in photochemical reactions, where UV irradiation can induce ring collapse. wikipedia.org
Common methods for achieving reductive N-O bond cleavage in isoxazolines, which are related saturated analogs, include hydrogenolysis with Raney nickel, or treatment with reagents like LiAlH₄, TiCl₃, SmI₂, or Mo(CO)₆. nih.gov These cleavage reactions are the first step toward any transformation that might involve the formal insertion into the N-O bond, although subsequent steps to form a new, larger ring by insertion are not well-documented.
Ring-Opening and Rearrangement Reactions
Ring-opening and subsequent rearrangement reactions are characteristic transformations of the isoxazole nucleus, often leading to the formation of new heterocyclic systems. The Boulton-Katritzky rearrangement is a prominent example of such a transformation. acs.org This rearrangement typically occurs in five-membered heterocycles like isoxazoles and is initiated by the attack of an electrophilic nitrogen atom within the ring by a three-atom nucleophilic side chain. acs.org This is followed by the cleavage of the N-O bond to generate a more stable five-membered ring. acs.org
For aminoisoxazole derivatives, this rearrangement can be part of a tandem reaction sequence. For example, a palladium-catalyzed C–N coupling reaction between a 3-aminoisoxazole (B106053) and 2-pyridyl trifluoromethanesulfonate can be followed by a Boulton-Katritzky rearrangement to furnish rsc.orgingentaconnect.comrsc.orgtriazolo[1,5-a]pyridines. rsc.orgrsc.org Similarly, a base-promoted tandem SₙAr/Boulton-Katritzky rearrangement of 3-aminoisoxazoles with 2-fluoropyridines provides access to the same fused heterocyclic system. organic-chemistry.org Although these examples involve 3-aminoisoxazoles, the underlying principles of the rearrangement are applicable to isomers like 4-aminoisoxazole, provided a suitable side chain can be installed.
| Reaction Type | Reactants | Conditions | Product | Reference |
| Tandem C–N coupling/Boulton-Katritzky Rearrangement | 3-Aminoisoxazoles, 2-Pyridyl trifluoromethanesulfonate | Palladium catalyst | rsc.orgingentaconnect.comrsc.orgTriazolo[1,5-a]pyridines | rsc.orgrsc.org |
| Tandem SₙAr/Boulton-Katritzky Rearrangement | 3-Aminoisoxazoles, 2-Fluoropyridines | Base (tBuOLi), DMSO | rsc.orgingentaconnect.comrsc.orgTriazolo[1,5-a]pyridines | acs.orgorganic-chemistry.org |
Isomerization Reactions
The isoxazole ring can undergo isomerization to other five-membered heterocycles under specific catalytic or photolytic conditions. A notable example is the Fe(II)-catalyzed isomerization of 4-acyl-5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxamides. This domino isoxazole-isoxazole isomerization proceeds through a transient 2-acyl-2H-azirine intermediate. figshare.combeilstein-journals.orgspbu.rudntb.gov.ua The reaction conditions can be tuned to favor the formation of different isomers; for instance, 4-formyl-5-methoxyisoxazoles can yield methyl oxazole-4-carboxylates under similar conditions.
Photochemical isomerization is another important transformation of the isoxazole ring. Under UV irradiation, the weak N-O bond cleaves, leading to a ring collapse and rearrangement into an oxazole through an azirine intermediate. wikipedia.org This photoreactivity highlights the inherent instability of the isoxazole ring under energetic conditions and provides a synthetic route to a different class of heterocycles.
| Reaction Type | Substrate | Conditions | Product | Intermediate | Reference |
| Fe(II)-Catalyzed Isomerization | 4-Acyl-5-aminoisoxazoles | FeCl₂·4H₂O, Dioxane, 105 °C | Isoxazole-4-carboxamides | 2-Acyl-2H-azirine | beilstein-journals.org |
| Fe(II)-Catalyzed Isomerization | 4-Vinylisoxazoles | FeCl₂·4H₂O | Pyrroles | - | figshare.comspbu.rudntb.gov.ua |
| Photochemical Isomerization | Isoxazole | UV irradiation | Oxazole | Azirine | wikipedia.org |
Formation of Fused Heterocyclic Systems
The 4-amino group of 4-aminoisoxazole serves as a key functional handle for the construction of fused heterocyclic systems. By treating the amino group as a nucleophile, a second ring can be built onto the isoxazole core, leading to bicyclic structures with diverse pharmacological properties. A particularly important class of such fused systems are the isoxazolo[5,4-d]pyrimidines.
Isoxazolo[5,4-d]pyrimidine Derivatives
The synthesis of isoxazolo[5,4-d]pyrimidines generally starts from a suitably substituted 5-aminoisoxazole-4-carboxamide, a close derivative of 4-aminoisoxazole. ingentaconnect.comingentaconnect.comnih.gov The strategy involves the construction of the pyrimidine (B1678525) ring onto the isoxazole scaffold.
A common method involves the intermolecular cyclization of 5-aminoisoxazole-4-carboxamides with reagents that provide the remaining atoms for the pyrimidine ring. For example, reaction with triethyl orthoformate in acetic anhydride leads to the formation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. nih.gov
| Starting Material | Reagent | Conditions | Product | Reference |
| 5-Aminoisoxazole-4-carboxamide | Triethyl orthoformate | Acetic anhydride, reflux | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | nih.gov |
| 5-Aminoisoxazole-4-carboxamide | Ethyl triethoxyacetate | Acetic anhydride or NaOEt | 3,6-Substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones | ingentaconnect.comingentaconnect.com |
| 5-Aminoisoxazole-4-carboxamide | Diethyl oxalate/succinate | Acetic anhydride or NaOEt | 3,6-Substituted isoxazolo[5,4-d]pyrimidin-4(5H)-ones | ingentaconnect.comingentaconnect.com |
These methods provide a versatile and adaptable approach for the synthesis of a library of variously substituted isoxazolo[5,4-d]pyrimidines, which are valuable scaffolds in drug discovery. ingentaconnect.comingentaconnect.com
Isoxazolo[4,3-d]pyrimidine Derivatives
The isoxazolo[4,3-d]pyrimidine scaffold is a class of fused heterocyclic compounds that can be synthesized from appropriately substituted 4-aminoisoxazole precursors. The formation of the pyrimidine ring fused at the C-4 and C-3 positions of the isoxazole core typically involves the cyclization of 5-acyl-4-aminoisoxazoles.
Research has described the synthesis of various derivatives within this family, such as 5-alkylaminomethyl-3-benzoyl-7-oxo-6,7-dihydroisoxazolo[4,3-d]pyrimidines and 7-amino-substituted 3-benzoyl-5-phenylisoxazolo[4,3-d]pyrimidines researchgate.netresearchgate.net. The key synthetic step often involves the Thorpe-Ziegler type cyclization of α-(acylmethoxyimino)nitriles in the presence of a base like lithium hydroxide, which first forms a 5-acyl-4-aminoisoxazole intermediate. This intermediate can then be further reacted to construct the fused pyrimidine ring, yielding compounds like isoxazolo[4,3-d]pyrimidone researchgate.net.
The general synthetic approach is outlined in the reaction scheme below, illustrating the transformation of a 4-aminoisoxazole derivative into the isoxazolo[4,3-d]pyrimidine core structure.
Table 1: Synthesis of Isoxazolo[4,3-d]pyrimidine Derivatives
| Starting Material Class | Key Reagents | Product Class | Reference |
|---|---|---|---|
| 5-Acyl-4-aminoisoxazoles | Cyclizing Agents (e.g., urea (B33335), formamide) | Isoxazolo[4,3-d]pyrimidones | researchgate.net |
Isoxazolopyridines
The annulation of a pyridine (B92270) ring onto a 4-aminoisoxazole core is a primary method for synthesizing isoxazolopyridines. researchgate.nettandfonline.com Specifically, the isoxazolo[4,5-b]pyridine isomer can be constructed through the Friedländer annulation reaction. researchgate.net This reaction involves the condensation of a 4-amino-5-aroylisoxazole derivative with a carbonyl compound containing a reactive α-methylene group.
The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines has been achieved using 4-amino-5-benzoylisoxazole-3-carboxamide as the starting material. researchgate.net The reaction is typically carried out in the presence of a catalyst, such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃), under either conventional heating or microwave irradiation. researchgate.net This method provides a versatile route to a range of poly-substituted isoxazolopyridines. researchgate.net
Another approach involves the intramolecular cyclization of 4-(propargylamino)isoxazoles to form the fused pyridine ring. rsc.orggoogle.com These synthetic strategies highlight the utility of 4-aminoisoxazole derivatives as foundational building blocks for this class of heterocyclic compounds.
Table 2: Synthesis of Isoxazolo[4,5-b]pyridine Derivatives via Friedländer Annulation
| 4-Aminoisoxazole Substrate | Carbonyl Compound | Catalyst | Product | Reference |
|---|
Isoxazolodiazepines
The synthesis of fused diazepine rings onto an isoxazole core represents a significant area of heterocyclic chemistry. Specifically, isoxazolo[4,5-e] researchgate.netresearchgate.netdiazepin-5-ones have been successfully synthesized starting from derivatives of 4-aminoisoxazole. The key precursor for this transformation is a 5-acyl-4-(haloacetylamino)isoxazole. researchgate.net
In a documented synthetic route, 5-benzoyl-4-(iodoacetylamino)isoxazoles are treated with alcoholic ammonia. This reaction proceeds via an initial nucleophilic substitution of the iodine atom by ammonia, followed by an intramolecular cyclization where the newly introduced amino group attacks the carbonyl of the benzoyl group at the C-5 position. This sequence of reactions results in the formation of the seven-membered diazepine ring, yielding the isoxazolo[4,5-e] researchgate.netresearchgate.netdiazepin-5-one structure. researchgate.net
Interestingly, the choice of the halogen in the haloacetyl group is crucial. When analogous 4-(chloroacetylamino) derivatives are used, the reaction pathway changes, leading to a mixture of deacylated 4-aminoisoxazoles and isoxazolo[4,5-d]pyrimidines instead of the desired diazepine. researchgate.net
Table 3: Synthesis of Isoxazolo[4,5-e] researchgate.netresearchgate.netdiazepin-5-ones
| Starting Material | Reagent | Product | Key Observation | Reference |
|---|---|---|---|---|
| 5-Benzoyl-4-(iodoacetylamino)isoxazole | Alcoholic Ammonia | Isoxazolo[4,5-e] researchgate.netresearchgate.netdiazepin-5-one | Successful diazepine ring formation | researchgate.net |
Imidazole Derivatives from 4-Aminoisoxazoles
The transformation of an isoxazole ring into an imidazole ring is a complex process that involves the cleavage of the N-O bond and subsequent rearrangement and recyclization. A novel base-induced rearrangement of isoxazoles to produce imidazole derivatives has been reported. This reaction represents a unique three-atom side-chain rearrangement involving a C-N-C sequence. rsc.org
In this specific transformation, isoxazoles bearing a phenacylamino side chain are treated with a base under an inert nitrogen atmosphere. The reaction proceeds to give 2-aryl-4(5)-phenacyl-5(4)-phenyl-imidazoles in high yields. rsc.org The mechanism involves the base abstracting a proton, initiating a cascade of electronic shifts that lead to the cleavage of the isoxazole ring and the formation of the new imidazole ring system.
It is noteworthy that the reaction conditions are critical. If the reaction is carried out in the presence of oxygen, a subsequent oxidation of the side chain occurs, leading to imidazole derivatives with an oxidized side-chain. rsc.org While this demonstrates that isoxazole-to-imidazole rearrangements are possible, the direct conversion of unsubstituted 4-aminoisoxazole into an imidazole derivative is not a commonly documented pathway and requires specific functionalities on the starting isoxazole.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Isoxazolo[4,3-d]pyrimidine |
| 5-Alkylaminomethyl-3-benzoyl-7-oxo-6,7-dihydroisoxazolo[4,3-d]pyrimidine |
| 7-Amino-substituted 3-benzoyl-5-phenylisoxazolo[4,3-d]pyrimidine |
| 5-Acyl-4-aminoisoxazole |
| Isoxazolo[4,3-d]pyrimidone |
| 4-Amino-3-phenylisoxazole-5-carboxamide |
| 3-Phenyl-6,7-dihydroisoxazolo[4,5-d]pyrimidine |
| Isoxazolopyridine |
| Isoxazolo[4,5-b]pyridine |
| 4-Amino-5-aroylisoxazole |
| 4-Amino-5-benzoylisoxazole-3-carboxamide |
| Zinc chloride |
| Indium(III) triflate |
| 4-(Propargylamino)isoxazole |
| Isoxazolodiazepine |
| Isoxazolo[4,5-e] researchgate.netresearchgate.netdiazepin-5-one |
| 5-Acyl-4-(haloacetylamino)isoxazole |
| 5-Benzoyl-4-(iodoacetylamino)isoxazole |
| Alcoholic ammonia |
| 4-(Chloroacetylamino)isoxazole |
| Isoxazolo[4,5-d]pyrimidine |
| Imidazole |
Applications in Medicinal Chemistry and Drug Discovery
Structure-Activity Relationship (SAR) Studies of 4-Aminoisoxazole (B111107) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For 4-aminoisoxazole derivatives, these studies have been instrumental in optimizing their therapeutic properties.
Key pharmacophore features have been identified for various biological targets. For instance, in a series of cis-restricted 3,4-diaryl-5-aminoisoxazoles evaluated for anticancer activity, the substitution pattern on the aryl rings was found to be critical for cytotoxicity. Similarly, for isoxazole (B147169) derivatives targeting bacterial enzymes, the presence of a carboxylic acid functional group, or its ester or amide bioisosteres, appears to play a crucial role in maintaining inhibitory activity.
SAR studies have also guided the enhancement of antimicrobial potency. In a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, it was discovered that the presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) or chloro (-Cl), significantly increased antibacterial activity. This highlights how specific electronic modifications to the molecular scaffold can directly impact the compound's efficacy. The strategic placement of substituents is paramount; for example, an ortho-substituted bromo group on a phenyl ring attached to the isoxazole core resulted in more valuable cytotoxic effects compared to other halogen-substituted analogues. These detailed analyses allow for the rational design of new derivatives with improved potency and selectivity.
Biological Activities and Pharmacological Potential
The versatility of the 4-aminoisoxazole scaffold has led to the development of derivatives with a wide spectrum of biological activities, prominently including antimicrobial and anticancer properties.
Isoxazole derivatives have been extensively studied for their potential to combat microbial infections.
Derivatives of 4-aminoisoxazole have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. Research has focused on various strategies, including the inhibition of essential bacterial enzymes. One such target is Serine Acetyltransferase (SAT), an enzyme involved in L-cysteine biosynthesis in bacteria, which is absent in mammals. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were identified as inhibitors of this enzyme, with some compounds showing growth inhibitory effects against E. coli.
The emergence of fungal resistance to existing treatments has spurred the search for new antifungal agents, with isoxazole derivatives emerging as a promising class of compounds. A number of studies have demonstrated their efficacy, particularly against Candida species, which are common human fungal pathogens.
In one study, a novel series of isoxazole-based derivatives were synthesized and evaluated for their anti-Candida potential. Two compounds from this series displayed selective antifungal activity against Candida albicans. A significant advantage of these compounds was their ability to act without negatively affecting beneficial microbiota, such as Lactobacillus sp. This selectivity is a highly desirable trait for antifungal agents. Furthermore, these derivatives were also shown to be effective in eradicating biofilms formed by Candida, which are notoriously difficult to treat. Other research has shown that novel 5-amino-isoxazole-4-carbonitriles exhibit broad-spectrum antifungal activity.
The isoxazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with various biological targets implicated in cancer progression. Derivatives have demonstrated potent cytotoxic and cytostatic effects across a range of human cancer cell lines.
For instance, a series of isoxazole-carboxamide derivatives were evaluated for cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines, with some compounds showing potent activity, particularly against liver and cervical cancer cells. Another study on indole-isoxazole hybrids identified a compound with a 3,4,5-trimethoxyphenyl moiety as the most potent against several cancer cell lines, with an IC₅₀ value of 0.7 µM against the Huh7 liver cancer cell line. Research has also explored platinum(II) complexes incorporating 3,5-dimethyl-4-nitroisoxazole, with one such complex showing superior cytotoxic activity compared to the established chemotherapy drug cisplatin (B142131) against breast, ovarian, and lung cancer cell lines.
A primary mechanism through which isoxazole derivatives exert their anticancer effects is the inhibition of protein kinases. Protein kinases are a large family of enzymes that regulate most aspects of cell life, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Isoxazole-containing compounds have been developed as inhibitors of several types of kinases, including tyrosine kinases and serine/threonine kinases.
Receptor Tyrosine Kinases (RTKs) are a particularly important subclass. For example, a series of 3-amino-benzo[d]isoxazoles were found to potently inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families of RTKs. Another study identified isoxazole derivatives that showed high inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), with one compound exhibiting an IC₅₀ value of 0.054 µM.
FMS-like tyrosine kinase 3 (FLT3) is another critical target, especially in acute myeloid leukemia (AML), where FLT3 mutations are common and associated with poor prognosis. The development of small-molecule inhibitors against FLT3 is a key therapeutic strategy. While many scaffolds are being investigated, the versatility of heterocyclic compounds like isoxazoles makes them attractive candidates for designing novel FLT3 inhibitors. The ability of the isoxazole core to be strategically functionalized allows for the creation of compounds that can fit into the ATP-binding pocket of kinases, disrupting their function and halting cancer cell proliferation.
Anticancer and Cytostatic Activities
Tryptophan 2,3-Dioxygenase 2 (TDO2) Inhibition
Tryptophan 2,3-dioxygenase 2 (TDO2) is an enzyme that catalyzes the conversion of tryptophan to kynurenine, an immunosuppressive metabolite. nih.govresearchgate.net Overexpression of TDO2 has been noted in several types of cancer, making it a therapeutic target for cancer immunotherapy. nih.govresearchgate.net In the search for TDO2 inhibitors, a series of aminoisoxazoles were identified as potent candidates from a high-throughput screen. nih.gov
Subsequent medicinal chemistry research revealed that the 5-aminoisoxazole isomer is a structurally unique core essential for potent TDO2 inhibition. nih.gov An extensive investigation into the structure-activity relationship demonstrated that both the amino group and the isoxazole moiety are critical for inhibitory activity. nih.govespublisher.com For instance, the removal of the amino group from the 5-aminoisoxazole core resulted in a complete loss of potency. nih.gov In contrast, the 4-aminoisoxazole isomer was synthesized and tested but was found to be inactive against TDO2, highlighting the critical importance of the amino group's position on the isoxazole ring for this specific biological activity. nih.gov Optimized compounds from the 5-aminoisoxazole series have demonstrated significant potency as TDO2 inhibitors with modest selectivity over the related enzyme indolamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.netespublisher.com
Inhibition of Cell Proliferation
The isoxazole scaffold is a key component in various derivatives that exhibit significant antiproliferative or cytostatic activity against several cancer cell lines. nih.gov While direct studies on 4-aminoisoxazole hydrochloride are limited, numerous modified isoxazole compounds have shown promise in inhibiting tumor cell growth.
A study focusing on novel isoxazole derivatives identified compounds with significant cytostatic activity, with some fused isoxazole derivatives demonstrating high potency with IC₅₀ values near or below 1 μM. nih.gov Other research on isoxazolidine (B1194047) derivatives, a related class of compounds, revealed significant inhibition against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com For example, specific enantiopure isoxazolidine derivatives showed IC₅₀ values as low as 6.5 ± 0.9 µM against SKOV3 cells. mdpi.com Furthermore, hybrid molecules incorporating the isoxazole ring, such as benzopyran-4-one-isoxazole hybrids, have displayed potent antiproliferative activities against cancer cell lines like MDA-MB-231, with IC₅₀ values ranging from 5.2 to 22.2 μM, while showing minimal cytotoxicity to normal cell lines. chapman.edu These findings underscore the potential of the isoxazole core structure as a foundation for the development of new antiproliferative agents. espublisher.comnih.gov
Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Fused Isoxazole Derivative | HeLa | ~1.0 | nih.gov |
| Isoxazolidine Derivative (2f) | SKOV3 | 6.5 ± 0.9 | mdpi.com |
| Isoxazolidine Derivative (2f) | MCF-7 | 9.7 ± 1.3 | mdpi.com |
| Isoxazolidine Derivative (2f) | A-549 | 9.7 ± 0.7 | mdpi.com |
Induction of Apoptosis
Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. nih.govresearchgate.net Various isoxazole derivatives have been shown to exert their anticancer effects by activating apoptotic pathways in tumor cells. researchgate.netnih.govresearchgate.net
For example, a series of novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells, inducing both early and late apoptosis. spandidos-publications.comnih.gov In some cases, treatment with these derivatives resulted in apoptosis in over 80% of the cell population. spandidos-publications.com The mechanism of action for certain isoxazole derivatives involves the activation of key apoptotic proteins. Studies on isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine showed that they could induce G2/M cell cycle arrest and apoptosis in Colo205 colon cancer cells by activating p53 and altering the balance of mitochondrial proteins like Bcl-2 and Bax. semanticscholar.org Other anticancer isoxazole derivatives have been found to activate apoptotic pathways in U251-MG and T98G glioma cell lines. researchgate.netresearchgate.net The ability of the isoxazole scaffold to be incorporated into molecules that trigger apoptosis makes it a valuable component in the design of new cancer therapies. chapman.eduresearchgate.net
Tubulin Polymerization Inhibition
The microtubule system is a critical target for anticancer drugs because of its essential role in cell division. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and lead to cell death. nih.govresearchgate.net The isoxazole nucleus has been incorporated into molecules designed as tubulin polymerization inhibitors. nih.gov
One study detailed the synthesis of isoxazole-linked arylcinnamide conjugates designed to act as tubulin polymerization inhibitors. nih.gov Certain compounds from this series exhibited promising cytotoxicity in HeLa cells, with IC₅₀ values as low as 0.4 µM, and were found to arrest cells in the G2/M phase of the cell cycle. nih.gov These compounds were shown to cause significant inhibition of tubulin polymerization. nih.gov In another approach, novel steroidal A-ring-fused isoxazoles were found to act as tubulin stabilizers, increasing the rate of tubulin polymerization and inducing mitotic arrest, which also leads to an antiproliferative effect. nih.gov These studies indicate that the isoxazole scaffold can be integrated into compounds that target and disrupt microtubule dynamics, representing a viable strategy for developing anticancer agents. nih.gov
Anti-inflammatory Properties
Derivatives containing the isoxazole ring represent a significant class of compounds with potential therapeutic applications as anti-inflammatory agents. nih.gov A variety of isoxazole-based molecules have been synthesized and evaluated for their ability to reduce inflammation in preclinical models.
One study synthesized a series of isoxazole derivatives and tested their anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov The most potent compounds, TPI-7 and TPI-13, which featured a methoxy (B1213986) group at the para position, showed significant inhibition of edema. nih.gov In a similar study, another series of isoxazole derivatives demonstrated a wide range of anti-inflammatory activity, with some compounds showing superior or more powerful effects than the reference drug, diclofenac (B195802) sodium. nih.gov For instance, after 3 hours, the most active synthesized compound showed 76.71% edema inhibition compared to 73.62% for diclofenac. nih.gov The anti-inflammatory effects of some isoxazole derivatives are attributed to the inhibition of enzymes like cyclooxygenase (COX). researchgate.net
Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound Series | Time Point | Max. Inhibition (%) | Standard Drug (Inhibition %) | Reference |
|---|---|---|---|---|
| Substituted-isoxazoles | 2 hours | 75.68 | Diclofenac (74.22) | nih.gov |
| Substituted-isoxazoles | 3 hours | 76.71 | Diclofenac (73.62) | nih.gov |
Analgesic Properties
The isoxazole structure is a key pharmacophore in the development of novel analgesic agents, with research focusing on non-opioid pathways for pain management. spandidos-publications.comnih.gov Several classes of isoxazole derivatives have shown significant pain-relieving effects in various animal models.
A series of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized and investigated for their analgesic properties. semanticscholar.org Two compounds from this series exhibited significant analgesic activity that was comparable to the reference drug paracetamol. semanticscholar.org In another study, isoxazole-4-carboxamide derivatives were evaluated for their potential to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are involved in pain transmission. nih.gov These derivatives proved to be potent inhibitors of AMPA receptor activity, highlighting their promise as candidates for future pain treatments. nih.gov Further research into 3-substituted isoxazole-4-carboxamide derivatives identified compounds with moderate analgesic potential in both acetic acid-induced writhing and hot plate assays, with some acting through a non-opioid receptor pathway. nih.govmdpi.com
Antioxidant Activity
Reactive oxygen species and free radicals are implicated in the pathology of numerous diseases, leading to significant interest in the discovery of antioxidant compounds. mdpi.com Various derivatives of isoxazole have been synthesized and evaluated for their capacity to scavenge free radicals. researchgate.netresearchgate.net
In one study, novel 5-amino-isoxazole-4-carbonitriles were synthesized and their free radical scavenging activities were assessed against 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net One derivative, 5-amino-3-(pyridin-4-yl) isoxazole-4-carbonitrile, was found to have significant antioxidant activity. Another investigation into fluoro-phenyl-carboxamide derivatives of isoxazole identified compounds with potent antioxidant activity, with IC₅₀ values significantly lower than the control, Trolox. researchgate.net The presence of electron-donating groups on the phenyl ring attached to the isoxazole core was found to be important for this antioxidant property. researchgate.net These findings suggest that the isoxazole ring can serve as a valuable scaffold for developing new antioxidant agents.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Kynurenine |
| Paracetamol |
| Diclofenac |
| Indomethacin |
Neuroprotective Effects
While the broader class of isoxazole-containing compounds has been investigated for neuroprotective properties, specific research on 4-aminoisoxazole derivatives in this area is still emerging. mdpi.com Generally, neuroprotection involves mechanisms that defend the central nervous system against neuronal injury and degeneration, often associated with conditions like Alzheimer's disease, oxidative stress, and neuroinflammation. mdpi.comnih.gov
Studies on related heterocyclic structures provide a rationale for exploring 4-aminoisoxazole derivatives as neuroprotective agents. For instance, novel 1,4-dihydropyridine (B1200194) derivatives have been developed as multitarget ligands with antioxidant, anti-inflammatory, and neuroprotective profiles for potential Alzheimer's disease treatment. nih.gov These compounds have shown the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, which are implicated in neuronal death pathways. nih.gov Given the versatility of the isoxazole scaffold, future research may focus on designing 4-aminoisoxazole derivatives that target similar pathways, such as reducing oxidative stress, modulating calcium homeostasis, and inhibiting key enzymes involved in neurodegeneration. nih.govresearchgate.net
Anticonvulsant and Anxiolytic Activity
The isoxazole nucleus is a component of various compounds investigated for central nervous system disorders, including epilepsy and anxiety. wu.ac.thmdpi.com Research into aminoisoxazole derivatives has revealed promising anticonvulsant activity, primarily focusing on 3-aminoisoxazole (B106053) and 5-aminoisoxazole isomers.
In one study, the condensation of 3- and 5-aminoisoxazole derivatives with cyclic 1,3-diketo esters yielded a series of potent analogues active against maximal electroshock (MES)-induced seizures. researchgate.net Notably, several compounds from the 3-amino series demonstrated significant oral activity in rats and a high protective index, indicating a favorable separation between therapeutic and toxic doses. researchgate.net
| Compound | Isomer Series | Animal Model | Activity (ED₅₀) | Protective Index (PI) |
| Ethyl ester (10) | 3-amino | Rat (oral) | 68.9 mg/kg | > 49.6 |
| Methyl ester (9) | 3-amino | Mouse (i.p.) | 68.9 mg/kg | > 7.3 |
| tert-Butyl ester (8) | 3-amino | Rat (oral) | 28.1 mg/kg | > 17.8 |
A summary of the anticonvulsant activity of selected aminoisoxazole derivatives. The Protective Index (PI) is the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀). researchgate.net
While these findings highlight the potential of the aminoisoxazole scaffold, dedicated studies on the 4-aminoisoxazole isomer are needed to fully elucidate its specific contributions to anticonvulsant and anxiolytic effects. The mechanisms underlying the anxiolytic potential of such compounds may involve modulation of neurotransmitter systems like GABA or serotonin, which are common targets for anxiolytic drugs. mdpi.comnih.gov
Immunomodulatory Effects
Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been the focus of significant research for their immunomodulatory properties. These compounds have demonstrated the ability to either stimulate or suppress immune responses, suggesting their potential use in treating a variety of conditions, from infections to autoimmune diseases.
One key compound, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, was found to stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes. researchgate.net It also increased the production of the pro-inflammatory cytokine IL-1β by peritoneal macrophages, while not affecting TNF-α levels. researchgate.net This stimulatory profile suggests potential applications in scenarios requiring an enhanced immune response.
Conversely, other derivatives have shown inhibitory effects. A study investigating a series of semicarbazides and thiosemicarbazides derived from the same 4-isoxazolecarboxylic acid core found that many of these compounds significantly suppressed the primary humoral immune response in mice. nih.gov The immunosuppressive activity was found to be dependent on the specific substitutions made to the core structure. For example, compound M5, a semicarbazide (B1199961) with a 4-chlorophenyl group, exhibited strong inhibitory properties comparable to the reference drug Cyclosporin A. nih.gov Similarly, compound M7, which has a β-chloroethyl group, also showed strong suppressive action. nih.gov These inhibitory effects point towards potential therapeutic applications in autoimmune disorders or organ transplantation.
The diverse activities of these derivatives are summarized below:
| Compound | Core Structure | Effect | Key Findings |
| Hydrazide derivative | 5-amino-3-methyl-4-isoxazolecarboxylic acid | Stimulatory | Stimulated lymphocyte proliferation; increased IL-1β production. mdpi.comresearchgate.net |
| 01K | 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide | Inhibitory | Showed inhibitory activity in lymphocyte proliferation tests. mdpi.com |
| 06K | 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide | Inhibitory | Showed inhibitory activity in lymphocyte proliferation tests. mdpi.com |
| M5 | Semicarbazide with 4-chlorophenyl group | Inhibitory | Activity comparable to Cyclosporin A. nih.gov |
| M7 | Semicarbazide with β-chloroethyl group | Inhibitory | Strong suppressive property at a 1 µ g/mouse dose. nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a global health priority. Research has identified the isoxazole scaffold as a promising starting point for the development of novel antileishmanial agents. researchgate.net
Studies have been conducted on a chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles for their activity against L. donovani, the parasite responsible for visceral leishmaniasis. researchgate.netresearchgate.net Several of these compounds displayed significantly better inhibition of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite compared to the standard drug, Miltefosine. researchgate.netresearchgate.net
Interestingly, the research revealed that the presence of a nitro group at the C-3 position of the isoxazole ring was not essential for antileishmanial activity, as the 3-aminoisoxazole derivatives also showed potent effects. researchgate.net This indicates that the aminoisoxazole core itself is a key pharmacophore for this activity. While in vivo evaluation of some compounds in a golden hamster model showed a significant reduction in parasite load, preliminary pharmacokinetic studies suggested that high systemic clearance might limit their efficacy, pointing to an area for future molecular optimization. researchgate.netresearchgate.net
Cardiac Myosin Activation
Heart failure with reduced ejection fraction (systolic heart failure) is characterized by decreased cardiac contractility. Direct activation of cardiac myosin, the motor protein responsible for muscle contraction, represents a novel therapeutic strategy. dntb.gov.ua A series of diphenylalkylisoxazol-5-amine derivatives has been identified as potent and selective cardiac myosin activators. nih.gov
In a study evaluating 37 such compounds, several derivatives showed potent activation of the cardiac myosin ATPase. nih.gov The most active compounds from the series were:
Compound 4a (81.6% activation at 10 µM)
Compound 4w (71.2% activation at 10 µM)
Compound 6b (67.4% activation at 10 µM)
These potent isoxazole compounds demonstrated selectivity for cardiac myosin over skeletal and smooth muscle myosins. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl rings or replacement of a phenyl ring with a heterocycle tended to decrease activity. nih.gov This research highlights the potential of the aminoisoxazole scaffold in developing new therapies for systolic heart failure. nih.gov
4-Aminoisoxazole as a Bioisostere in Drug Design
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. The isoxazole ring, including its amino-substituted forms, is a versatile bioisostere.
A key example is its use as a replacement for the urea (B33335) functional group. In the development of cardiac myosin activators, the amino-isoxazole ring was successfully introduced as a bioisostere for a urea group, leading to potent compounds. nih.gov Similarly, in the discovery of agonists for the formyl peptide receptor 2 (FPR2), isoxazole was one of several five-membered heterocyclic rings explored as urea isosteres. The specific arrangement of heteroatoms within the ring was found to be critical for potency, with different isoxazole isomers showing a nearly 200-fold difference in activity.
The isoxazole ring can also serve as a bioisostere for other functionalities. In the design of nicotinic acetylcholine (B1216132) receptor agonists, isoxazole-containing isosteres of the natural product epibatidine (B1211577) were synthesized and evaluated, demonstrating that the isoxazole ring could effectively mimic aspects of the pyridine (B92270) ring in the parent compound. wu.ac.th The structural features of the aminoisoxazole moiety—with its potential for hydrogen bonding and its specific electronic profile—make it a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. biointerfaceresearch.com
Advanced Analytical Techniques in the Study of 4 Aminoisoxazole
Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of 4-aminoisoxazole (B111107) hydrochloride, offering insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise structure of 4-aminoisoxazole hydrochloride by mapping the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: In ¹H NMR spectra of related aminoisoxazole derivatives, the proton on the isoxazole (B147169) ring typically appears as a singlet. rsc.org For instance, in a study of 3-substituted isoxazoles, the isoxazole proton signal was observed as a singlet. rsc.org The chemical shifts of other protons, such as those on substituent groups, provide further structural information. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In derivatives of aminoisoxazole, the carbon atoms of the isoxazole ring show characteristic chemical shifts. rsc.orgresearchgate.net For example, in one study, the isoxazole ring carbons in a related compound were observed at specific ppm values, confirming the ring structure. rsc.org
Table 1: Representative NMR Data for Aminoisoxazole Derivatives
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Reference |
|---|---|---|---|---|
| ¹H | DMSO-d₆ | ~8.79 | m | rsc.org |
| ¹H | DMSO-d₆ | ~6.42 | s | rsc.org |
| ¹³C | DMSO-d₆ | ~161.5, 159.8, 155.7, 103.8 | rsc.org |
Note: The data presented are for related aminoisoxazole structures and serve as a general reference. Specific shifts for this compound may vary.
Mass Spectrometry (MS, LC-MS/MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. This technique provides confirmation of the compound's identity and can be used for quantitative analysis. In studies of similar isoxazole compounds, mass spectrometry has been used to confirm the molecular mass by identifying the [M+H]⁺ ion. rsc.org Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and for high-sensitivity detection. bldpharm.com
Infrared (IR) Spectroscopy (FT-IR, ATR-FTIR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key absorptions for aminoisoxazole derivatives include those for the N-H (amino group) and C=N and C=C bonds of the isoxazole ring. cymitquimica.comnih.gov Fourier-transform infrared (FT-IR) and attenuated total reflectance (ATR)-FTIR are common variations of this technique that offer high resolution and ease of sample handling. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The protonation of amino-substituted aza-aromatic compounds can be studied using UV spectroscopy. psu.edu For 4-amino derivatives of isoxazoles, studies have shown that the first protonation site is the exocyclic nitrogen atom. psu.edu The UV spectrum of 4-aminoisoxazole would be expected to show absorption maxima characteristic of the isoxazole ring system and the influence of the amino group.
Rotational Spectroscopy (e.g., Fourier Transform Microwave Spectroscopy)
Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, allows for the precise determination of the molecular geometry of 4-aminoisoxazole in the gas phase. While specific data for the hydrochloride salt is not available, studies on the related 3-aminoisoxazole (B106053) have utilized FTMW spectroscopy to obtain highly accurate rotational constants and to study the inversion motion of the amino group. nih.govnih.gov This technique provides detailed structural information, including bond lengths and angles, with exceptional precision.
Chromatographic Methods (e.g., HPLC, UPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for analyzing the purity of this compound and for its determination in various matrices. bldpharm.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound, a reversed-phase HPLC method, often with a C18 column, would be a common approach. The use of a suitable mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives to control pH, allows for the effective separation and quantification of the target compound. jfda-online.com
Table 2: Typical HPLC Parameters for Analysis of Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | jfda-online.com |
| Detection | UV at a specific wavelength (e.g., 254 nm) | jfda-online.com |
| Flow Rate | ~1 mL/min | jfda-online.com |
Note: These are general parameters and would need to be optimized for the specific analysis of this compound.
X-ray Crystallography for Structural Elucidation
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be deduced, revealing the complete molecular structure.
Detailed Research Findings
For instance, the crystal structure of novel isoxazole derivatives has been confirmed through X-ray diffraction studies, providing detailed insights into their molecular geometry. scispace.com In one such study, a 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole was synthesized and its structure elucidated. The analysis revealed a triclinic crystal system with the space group P1. scispace.com The isoxazole ring in this derivative was found to be planar. scispace.com
Furthermore, the study of O-glycosylmethyl isoxazoles by X-ray diffraction has shed light on their conformational features, which are important for their potential biological activity as substrates for glucose transporters. conicet.gov.ar The synthesis and structural conformation of other novel isoxazole derivatives have also been rigorously characterized using this technique, often in combination with other spectroscopic methods and computational studies. scispace.comresearchgate.net
The tables below present representative crystallographic data for isoxazole derivatives, illustrating the type of detailed structural information that can be obtained from X-ray crystallography. It is important to note that these data are for related compounds and not for this compound itself.
Table 1: Example Crystallographic Data for an Isoxazole Derivative Data sourced from a study on 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole. scispace.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.9350(6) |
| b (Å) | 10.1850(14) |
| c (Å) | 14.8270(2) |
| α (°) | 104.938(4) |
| β (°) | 97.960(8) |
| γ (°) | 90.933(6) |
| Z | 2 |
| R1 | 0.0433 |
Table 2: Selected Bond Lengths for an Isoxazole Derivative Data sourced from a study on 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole. scispace.com
| Bond | Length (Å) |
| N1–O2 | 1.404(3) |
| O2–C3 | 1.355(3) |
The structural data derived from X-ray crystallography is invaluable for establishing structure-activity relationships, guiding the design of new derivatives with desired properties, and for the quality control of synthesized compounds.
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are instrumental in elucidating the interactions between 4-aminoisoxazole (B111107) and biological targets. While specific docking studies for 4-aminoisoxazole hydrochloride are not extensively documented in publicly available literature, research on analogous isoxazole (B147169) derivatives provides a framework for understanding its potential binding modes.
Docking simulations of various isoxazole-containing compounds have been performed to predict their binding affinities and interaction patterns with different biological targets. For instance, studies on isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes have demonstrated key binding interactions within the active site. These studies often reveal the importance of the isoxazole ring in forming hydrogen bonds and hydrophobic interactions with crucial amino acid residues.
In a broader context, in silico screening of isoxazole-based molecules has been employed to identify potential inhibitors for various enzymes. These computational approaches typically involve generating a 3D model of the ligand and docking it into the binding site of a protein receptor to estimate the binding affinity and predict the binding pose. For example, molecular docking studies on isoxazole derivatives targeting carbonic anhydrase have successfully predicted binding energies that correlate with in vitro inhibitory activity. acs.org
The general procedure for such studies involves:
Protein and Ligand Preparation: Retrieval of the 3D structure of the target protein from a database like the Protein Data Bank (PDB) and preparation of the 4-aminoisoxazole structure, including energy minimization.
Docking Simulation: Using software to place the ligand into the active site of the protein and score the different poses based on a scoring function that estimates binding affinity.
Analysis of Interactions: Visualizing the best-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
These computational techniques are invaluable for predicting the biological targets of 4-aminoisoxazole and for designing derivatives with improved binding affinity and selectivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. While specific DFT studies on this compound are limited, extensive research on related aminoisoxazoles, such as 3-aminoisoxazole (B106053) and 5-aminoisoxazoles, provides valuable insights that can be extrapolated. nih.govresearchgate.net
DFT calculations are typically employed to determine:
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. For 3-aminoisoxazole, DFT calculations have shown that the amino group is not coplanar with the isoxazole ring. nih.gov
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify the regions most susceptible to electrophilic and nucleophilic attack.
A detailed spectroscopic and energetic characterization of 3-aminoisoxazole was carried out using both DFT and coupled-cluster techniques. nih.gov This study predicted a double-well potential due to the inversion motion of the –NH2 group. nih.gov Such computational studies provide a foundational understanding of the structural and electronic properties of the aminoisoxazole scaffold.
Table 1: Representative DFT Calculation Parameters for Aminoisoxazole Analogs
| Parameter | Method | Basis Set | Application | Reference |
|---|---|---|---|---|
| Geometry Optimization | B3LYP | 6-311+G(d,p) | Structural parameter determination | researchgate.net |
| Spectroscopic Properties | revDSD | N/A | Rotational spectra prediction | nih.gov |
Prediction of Reactivity and Reaction Mechanisms
Computational methods, particularly DFT, are pivotal in predicting the reactivity of 4-aminoisoxazole and elucidating the mechanisms of its reactions. The electronic properties calculated through DFT, such as the distribution of electron density and the energies of frontier molecular orbitals, can identify the most reactive sites in the molecule.
For aminoisoxazoles, the amino group and the nitrogen and oxygen atoms of the isoxazole ring are key sites for chemical reactions. Theoretical studies on the reactions of aminoisoxazoles can map out the potential energy surfaces of reaction pathways, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism.
For example, a DFT study on the [3+3] annulation reaction between α-bromoenals and 5-aminoisoxazoles elucidated a nine-step reaction mechanism. nottingham.edu.my This study also used distortion/interaction analysis to explain the stereoselectivity of the reaction. nottingham.edu.my Another theoretical study investigated the base-catalyzed cyclization of oximinonitriles, which can lead to the formation of 4-aminoisoxazoles. researchgate.net
Furthermore, computational studies on the reactions of β-azolyl enamines with nitrile oxides have provided insights into the regio- and stereospecificity of isoxazole formation, suggesting that 4,5-dihydro-5-aminoisoxazoles can be intermediates. nih.govbeilstein-journals.org The reactivity of 5-aminoisoxazoles with α-diazocarbonyl compounds has also been explored, revealing competitive reaction pathways of Wolff rearrangement and N–H insertion. acs.org
Structure-Activity Relationship (SAR) Insights from Computational Data
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Computational methods can provide valuable insights into the SAR of 4-aminoisoxazole derivatives by correlating their structural features with their predicted biological activities.
In silico SAR studies often involve the generation of a library of virtual compounds based on the 4-aminoisoxazole scaffold. The properties of these compounds, such as their electronic properties, shape, and hydrophobicity, are then calculated and correlated with their predicted binding affinities to a specific biological target, often obtained from molecular docking studies.
These computational SAR studies can guide the synthetic efforts towards more potent and selective derivatives of 4-aminoisoxazole. A recent review highlighted the importance of in silico SAR and toxicity studies in the development of isoxazole compounds as potential PARP inhibitors in cancer therapy. nih.gov
Tautomeric Forms and Energetic Characterization
4-Aminoisoxazole can exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is crucial as it can significantly influence the compound's chemical reactivity and biological activity. Computational chemistry provides a powerful tool to investigate the tautomeric equilibrium.
DFT calculations can be used to determine the geometries and relative energies of the different tautomers in the gas phase and in various solvents. A theoretical study on the tautomerism of edaravone and isoxazolone derivatives using the B3LYP/6-31++G(2d,2p) method showed that the C-H tautomer was the most stable. nih.gov The study also highlighted the role of intramolecular hydrogen bonds and the polarity of the medium in influencing the tautomeric equilibrium. nih.gov
For 3-aminoisoxazole, computational studies have characterized the inversion of the amino group, which involves a double-well potential energy surface. nih.gov While this is not a tautomeric interconversion, it demonstrates the utility of computational methods in characterizing the energetic landscape of such molecules.
A study on the tautomerism of 5-hydroxyisoxazole–water complexes using DFT showed that the keto tautomer is the most stable in the gas phase. researchgate.net Such studies provide a basis for understanding the potential tautomeric forms of 4-aminoisoxazole and their relative stabilities under different conditions. The presence of different tautomers can have a significant impact on the interpretation of experimental data and on the molecule's interaction with biological systems. researchgate.net
Table 2: Investigated Tautomeric Forms of Aminoisoxazole Analogs
| Compound | Tautomeric Forms Investigated | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Edaravone/Isoxazolone Derivatives | C-H, N-H, O-H | B3LYP/6-31++G(2d,2p) | C-H tautomer is most stable. | nih.gov |
| 5-Hydroxyisoxazole | Keto and Enol forms | B3LYP/6-31G(d,p) | Keto tautomer is more stable in the gas phase. | researchgate.net |
Table of Compounds Mentioned
Applications in Materials Science Research
Isoxazole (B147169) Derivatives in Functional Materials
The versatility of the isoxazole ring allows for its incorporation into a wide range of materials with specific functions. In the field of material science, isoxazole and its derivatives are utilized in various applications, including as photochromic materials, electrochemical probes for detecting ions like Cu2+, and components in dye-sensitized solar cells. scilit.com Their unique properties also lend them to applications as high-energy materials and liquid crystals. scilit.com
The synthesis of functionalized isoxazole derivatives is a key area of research, with the goal of creating materials with specific exocyclic functionalities. These functionalities can be tailored for applications such as ligands for metal complex catalysts. researchgate.net The ability to modify the substituents on the isoxazole ring plays a crucial role in determining the properties of the resulting material. rsc.org
A summary of applications for isoxazole derivatives in materials science is presented in the table below.
| Application Area | Specific Use of Isoxazole Derivative | Reference |
| Optoelectronics | Photochromic materials | scilit.com |
| Sensors | Electrochemical probe for Cu2+ | scilit.com |
| Energy | Dye-sensitized solar cells | scilit.com |
| Advanced Materials | High-energy materials | scilit.com |
| Displays | Liquid crystals | scilit.com |
| Catalysis | Ligands for metal complex catalysts | researchgate.net |
Potential for Electronic and Optical Properties
Isoxazole derivatives have garnered significant attention for their potential in electronic and optical applications, largely driven by their favorable charge transport and optoelectronic properties. worldscientific.com Theoretical studies, such as those using density functional theory (DFT), have been instrumental in understanding the structure-property relationships of these compounds. worldscientific.com
Research has shown that certain isoxazole derivatives exhibit promising characteristics for use as semiconducting materials. worldscientific.com For instance, studies on specific derivatives have revealed comprehensible intramolecular charge transfer (ICT) from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs). worldscientific.com This charge transfer is a key process in many electronic and optoelectronic devices.
Furthermore, investigations into the charge transport properties of some isoxazole derivatives have indicated that they could be effective hole transport materials. worldscientific.com This is based on calculations of their reorganization energies and transfer integrals, which suggest higher hole intrinsic mobility compared to electron mobility. worldscientific.com Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. worldscientific.com
The table below summarizes key electronic and optical properties of select isoxazole derivatives from a research study.
| Property | Finding | Implication | Reference |
| Intramolecular Charge Transfer (ICT) | Observed from HOMOs to LUMOs in studied derivatives. | Essential for optoelectronic applications. | worldscientific.com |
| Hole Reorganization Energies | Found to be smaller than electron reorganization energies. | Indicates good hole transport capability. | worldscientific.com |
| Hole Transfer Integrals | Superior to electron transfer integrals. | Contributes to higher hole mobility. | worldscientific.com |
| Intrinsic Mobility | Higher hole mobility compared to electron mobility. | Suitable as a hole transport material in semiconductors. | worldscientific.com |
Environmental and Sustainable Chemistry Aspects of 4 Aminoisoxazole Hydrochloride Synthesis
The development of environmentally benign and sustainable synthetic routes for pharmacologically important molecules like 4-Aminoisoxazole (B111107) hydrochloride is a central focus of modern green chemistry. Researchers are actively exploring methodologies that minimize environmental impact by improving efficiency, reducing waste, and utilizing safer materials. This section details the green synthesis methodologies, principles of atom economy and waste reduction, and the application of green solvents and catalysts in the synthesis of isoxazole (B147169) derivatives, with relevance to 4-Aminoisoxazole hydrochloride.
Future Research Directions and Perspectives
Development of Novel 4-Aminoisoxazole (B111107) Derivatives
The synthesis of novel derivatives is a cornerstone of future research, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the aminoisoxazole structure allows for extensive modification, providing a platform for creating large libraries of compounds for biological screening.
Structure-Activity Relationship (SAR) Studies : A primary focus will be on conducting detailed SAR studies to understand how different substituents on the isoxazole (B147169) ring influence biological activity. nih.govnih.gov For instance, research has shown that the nature and position of substituents on phenyl rings attached to the isoxazole core can drastically alter selectivity for enzymes like COX-2. nih.govnih.gov Future work will likely involve systematic modifications at the 3, 4, and 5-positions of the isoxazole ring to fine-tune interactions with specific biological targets. The introduction of various functional groups, such as halogens, methoxy (B1213986), and nitro groups, has been shown to modulate the antibacterial and antifungal activities of isoxazole derivatives. ijpca.orgmdpi.com
Peptidomimetics and Unnatural Amino Acids : There is growing interest in incorporating the 4-aminoisoxazole moiety into peptides. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid is being explored as a novel unnatural β-amino acid for the solid-phase synthesis of mixed peptides. nih.gov This approach aims to create peptidomimetics with enhanced stability against proteolysis, a common limitation of natural peptide therapeutics. nih.gov
Bioisosteric Replacement : The isoxazole ring is a well-known bioisostere for other functional groups, and this principle will continue to be exploited. Researchers are designing and synthesizing bioisosteres of known drugs, such as the nootropic agent ABT-418, by incorporating the aminoisoxazole core to improve properties like bioavailability and target engagement. rsc.org
A summary of representative novel isoxazole derivatives and their evaluated activities is presented below.
| Compound Class | Key Structural Features | Investigated Activity | Reference |
| 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamides | Sulfonamide group combined with aminoisoxazole core | Carbonic anhydrase inhibition | researchgate.net |
| Indolyl-isoxazoles | Indole moiety linked to an isoxazole ring | Anti-inflammatory | nih.gov |
| 5-Amino-isoxazole-4-carbonitriles | Carbonitrile and amino groups on the isoxazole ring | Antimicrobial, Antioxidant | nih.gov |
| α/β-Mixed Peptides | Containing 5-amino-3-methyl-isoxazole-4-carboxylic acid | Peptidomimetics | nih.gov |
| Phenyl-isoxazole-carboxamides | Carboxamide linkage between isoxazole and various substituted phenyl rings | Anticancer (Melanoma) | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
While 4-aminoisoxazole derivatives are known to interact with targets like COX enzymes and carbonic anhydrase, a significant future direction is the identification of novel biological targets and the elucidation of their mechanisms of action. nih.govresearchgate.net This exploration is crucial for expanding their therapeutic applications.
Anticancer Therapies : The anticancer potential of isoxazoles is a major area of investigation. espublisher.com Research is moving towards identifying specific signaling pathways and cell-surface receptors that are modulated by these compounds. espublisher.com Their ability to act as small-molecule inhibitors in crucial intracellular cascades makes them promising candidates for targeted cancer therapy. espublisher.com Studies have demonstrated the potent activity of some derivatives against melanoma, colon, and liver cancer cell lines. nih.gov
Antimicrobial Adjuvants : With the rise of antimicrobial resistance, there is a pressing need for new therapeutic strategies. One promising avenue is the development of inhibitors for bacterial enzymes that are absent in mammals. Substituted isoxazoles are being investigated as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis in many bacteria. nih.gov Targeting such non-essential but important pathways could lead to novel adjuvant therapies that enhance the efficacy of existing antibiotics. nih.gov
Neurodegenerative and CNS Disorders : Isoxazole-containing compounds have a history of application in CNS disorders, with examples like the neurotransmitter agonist AMPA. nih.gov Future research will likely focus on developing derivatives that can cross the blood-brain barrier and modulate targets relevant to neurodegenerative diseases like Alzheimer's and neuropathic pain. researchgate.netnih.gov For instance, specific isoforms of carbonic anhydrase (e.g., hCA VII) are validated targets for neuropathic pain, and aminoisoxazole-based inhibitors have shown promise. researchgate.net
Broadening the Scope of Enzyme Inhibition : The inhibitory activity of aminoisoxazoles extends to various enzyme families. Beyond COX and carbonic anhydrase, research is targeting other enzymes like the System xc- transporter, which is involved in glutamate (B1630785) regulation. nih.gov Identifying and validating these new targets will open up therapeutic possibilities for a wider range of diseases.
Advanced Catalytic Systems for Efficient Synthesis
The development of more efficient, cost-effective, and environmentally friendly synthetic methods is critical for the practical application of 4-aminoisoxazole derivatives. Future research in this area will focus on advanced catalytic systems and green chemistry principles. researchgate.net
Metal-Catalyzed Reactions : Transition-metal catalysis has proven effective for constructing the isoxazole ring. nih.gov Future efforts will aim to develop novel catalysts (e.g., based on gold, copper, or palladium) that can facilitate cycloaddition and cycloisomerization reactions with higher yields, greater regioselectivity, and under milder conditions. nih.govorganic-chemistry.org For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes provides a selective route to substituted isoxazoles. ijpca.org
Hypervalent Iodine Catalysis : The use of hypervalent iodine(III) species to catalyze the intramolecular oxidative cycloaddition of aldoximes represents a promising approach for synthesizing fused isoxazole systems. mdpi.com This method is efficient and reliable for creating polycyclic isoxazole derivatives. mdpi.com
Green Chemistry Approaches : There is a significant push towards "green" synthetic routes that minimize waste and avoid hazardous solvents. nih.gov Methodologies employing aqueous media, ultrasound irradiation, or microwave-assisted synthesis are gaining prominence. researchgate.netnih.govmdpi.com For example, efficient synthesis of isoxazoles has been achieved in aqueous media without any catalyst, offering advantages like easier work-up and mild reaction conditions. nih.gov Similarly, multicomponent reactions in deep eutectic solvents like K2CO3/glycerol (B35011) provide an environmentally friendly route to functionalized 5-aminoisoxazoles. nih.govresearchgate.net
| Synthetic Approach | Key Features | Advantages | Reference |
| Aqueous Media Synthesis | Reaction of enaminones with hydroxylamine (B1172632) hydrochloride in water | Catalyst-free, mild conditions, high yields, environmentally benign | nih.gov |
| Electrophilic Cyclization | ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes | High yields, mild conditions, tolerates various functional groups | nih.gov |
| Hypervalent Iodine Catalysis | Intramolecular oxidative cycloaddition of aldoximes | Efficient for fused isoxazoles, reliable, forms polycyclic systems | mdpi.com |
| Ultrasound Irradiation | Sonochemistry-assisted synthesis | Enhanced reaction efficiency, reduced energy consumption, green alternative | mdpi.com |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials in deep eutectic solvents | Environmentally friendly, rapid, efficient, economical | nih.govresearchgate.net |
Integration of Computational and Experimental Approaches in Drug Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. This integrated approach is expected to accelerate the development of novel 4-aminoisoxazole-based therapeutic agents.
Molecular Docking and In Silico Screening : Computational tools are increasingly used to predict the binding interactions of isoxazole derivatives with their biological targets. nih.govnih.gov Molecular docking studies help in understanding the binding modes within enzyme active sites, such as COX-2, and guide the design of more potent and selective inhibitors. nih.govnih.gov Virtual screening of large compound libraries can identify promising hits for further experimental validation, saving time and resources. nih.gov
Pharmacophore Modeling : Based on the structure-activity relationships of known active compounds, pharmacophore models can be constructed. nih.gov These models define the essential three-dimensional arrangement of chemical features required for biological activity and can be used to design new molecules with a higher probability of being active. nih.gov
ADME-T Prediction : In the early stages of drug design, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new derivatives. nih.gov This allows chemists to prioritize compounds with favorable drug-like properties and identify potential liabilities before committing to extensive synthesis and testing. nih.gov
The integration of these computational techniques with traditional medicinal chemistry efforts allows for a more rational and efficient design cycle, leading to the faster identification of promising drug candidates. rsc.orgresearchgate.net
Expanding Applications in Agrochemicals and Materials Science
While the primary focus of isoxazole research has been on pharmaceuticals, there is considerable potential for their application in other fields, notably agrochemicals and materials science. mdpi.com
Agrochemicals : The isoxazole scaffold is present in commercial pesticides and herbicides, such as isoxaflutole. espublisher.com Future research will focus on discovering new isoxazole derivatives with potent fungicidal, insecticidal, or herbicidal properties. researchgate.netgoogle.com The development of compounds with novel modes of action is particularly important to combat the emergence of resistance in pests and weeds.
Materials Science : The unique electronic and structural properties of the isoxazole ring make it an attractive building block for functional materials. researchgate.netmdpi.com Research in this area could explore the use of isoxazole polymers or small molecules in applications such as organic light-emitting diodes (OLEDs), dyes, and other advanced materials. researchgate.net The ability to functionalize the isoxazole core allows for the tuning of photophysical and electronic properties to meet the demands of specific material applications. researchgate.net
Q & A
Basic: What are the key steps in synthesizing 4-Aminoisoxazole hydrochloride derivatives?
Answer:
A common synthetic route involves refluxing intermediates in polar aprotic solvents like DMSO, followed by crystallization. For example, 4-amino-isoxazole derivatives can be synthesized by reacting hydrazide precursors with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization steps. Key steps include:
- Reflux duration : 18 hours in DMSO to ensure complete reaction .
- Purification : Ice-water quenching and ethanol-water recrystallization, yielding ~65% purity .
- Catalysts : Glacial acetic acid is used to facilitate condensation reactions with aldehydes .
Advanced: How can reaction conditions be optimized to improve yields in isoxazole ring formation?
Answer:
Optimization requires balancing solvent polarity, temperature, and catalyst selection:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution, while ethanol is suitable for Schiff base formation .
- Reductive amination : Sodium cyanoborohydride in aqueous pyridine improves yields of secondary amines (moderate to high yields reported) .
- Temperature control : Prolonged reflux (≥4 hours) ensures complete cyclization but may require reduced pressure distillation to prevent decomposition .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- IR spectroscopy : A strong CO stretch at ~1710 cm⁻¹ confirms isoxazole ring formation .
- NMR : Singlets for amino protons (δ ~6.1 ppm) and aromatic multiplet signals (δ 7.2–7.8 ppm) validate substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 256 for C₉H₈Cl₂N₃O₂) confirm molecular weight .
Advanced: How can conflicting IR and NMR data during structural elucidation be resolved?
Answer:
Contradictions often arise from tautomerism or isomeric byproducts. Strategies include:
- Complementary techniques : Use X-ray crystallography or 2D NMR (e.g., HSQC) to distinguish between isoxazole and oxazole tautomers .
- Computational modeling : Compare experimental IR bands (e.g., 1710 cm⁻¹ vs. 1660 cm⁻¹) with density functional theory (DFT)-predicted spectra .
- Reaction monitoring : Track intermediates via TLC or in-situ IR to identify side products .
Basic: What purification methods are effective for this compound post-synthesis?
Answer:
- Recrystallization : Ethanol-water mixtures remove unreacted aldehydes and improve purity to >98% .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts .
- Distillation : Reduced-pressure distillation isolates volatile impurities (e.g., excess acetic acid) .
Advanced: What challenges arise in developing HPLC methods for purity analysis?
Answer:
- Column selection : C18 columns (e.g., Kromasil) with 5 μm particles resolve polar isoxazole derivatives .
- Mobile phase : Methanol-phosphate buffers (70:30) balance retention and peak symmetry at 207 nm UV detection .
- Validation : Linear ranges (1–10 μg/mL), recovery rates (99–101%), and RSD <1.5% ensure reproducibility .
Basic: What safety precautions are essential when handling hydrochloride derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhaling hydrochloride fumes .
- PPE : Nitrile gloves and goggles prevent skin/eye contact with corrosive reagents .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How can biological activity assays for aminoisoxazole derivatives be designed?
Answer:
- In vitro models : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays .
- Structure-activity relationships (SAR) : Modify substituents (e.g., dichlorophenoxy groups) to enhance Hsp90 inhibition .
- Toxicity screening : Use zebrafish embryos or HEK293 cells to assess cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
